molecular formula C12H12ClNO3 B2995102 2-(2-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 900641-23-8

2-(2-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2995102
CAS No.: 900641-23-8
M. Wt: 253.68
InChI Key: VYFFONCYPVDQLZ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 2-chlorobenzaldehyde with a suitable pyrrolidine derivative under controlled conditions. One common method includes the use of a condensation reaction followed by cyclization to form the pyrrolidine ring. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
  • 2-(2-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylate

Uniqueness

2-(2-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a carboxylic acid functional group. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds .

Properties

IUPAC Name

2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-14-10(15)6-8(12(16)17)11(14)7-4-2-3-5-9(7)13/h2-5,8,11H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFFONCYPVDQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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